molecular formula C13H14N4S B5320720 5-ethyl-3-(ethylthio)-5H-[1,2,4]triazino[5,6-b]indole

5-ethyl-3-(ethylthio)-5H-[1,2,4]triazino[5,6-b]indole

Cat. No. B5320720
M. Wt: 258.34 g/mol
InChI Key: NYHLSBPYGMJTNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-ethyl-3-(ethylthio)-5H-[1,2,4]triazino[5,6-b]indole is a chemical compound that has gained significant attention in scientific research applications due to its unique properties and potential benefits. This compound belongs to the triazinoindole family and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 5-ethyl-3-(ethylthio)-5H-[1,2,4]triazino[5,6-b]indole is not fully understood. However, it has been suggested that this compound can modulate various signaling pathways involved in inflammation, oxidative stress, and cell proliferation. It can also induce the production of reactive oxygen species (ROS) in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects
Studies have shown that this compound can modulate various biochemical and physiological processes. It can reduce the production of pro-inflammatory cytokines and chemokines, inhibit the activity of enzymes involved in oxidative stress, and induce the expression of genes involved in apoptosis. This compound can also inhibit the proliferation of cancer cells and induce cell cycle arrest.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-ethyl-3-(ethylthio)-5H-[1,2,4]triazino[5,6-b]indole in lab experiments is its potential therapeutic applications. This compound can be used to study the mechanisms of inflammation, oxidative stress, and cancer cell proliferation. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the optimal dosage and administration route for this compound.

Future Directions

There are several future directions for the study of 5-ethyl-3-(ethylthio)-5H-[1,2,4]triazino[5,6-b]indole. One direction is to investigate its potential therapeutic applications in various diseases. Another direction is to study its mechanism of action and identify its molecular targets. Further studies are also needed to determine the optimal dosage and administration route for this compound. Additionally, the development of novel analogs of this compound may lead to the discovery of more potent and selective compounds for therapeutic use.
Conclusion
In conclusion, this compound is a promising compound that has gained significant attention in scientific research applications. It exhibits anti-inflammatory, antioxidant, and anticancer properties and has potential therapeutic applications. Further studies are needed to determine the optimal dosage and administration route for this compound and to develop novel analogs with improved properties.

Synthesis Methods

Several methods have been used to synthesize 5-ethyl-3-(ethylthio)-5H-[1,2,4]triazino[5,6-b]indole. One of the most common methods is the reaction of 5-ethyl-3-(methylthio)-1H-indole-2-carboxylic acid with thionyl chloride and triethylamine, followed by the reaction with hydrazine hydrate and ethyl iodide. Another method involves the reaction of 5-ethyl-1H-indole-2-carboxylic acid with thionyl chloride and triethylamine, followed by the reaction with hydrazine hydrate and ethyl iodide.

Scientific Research Applications

5-ethyl-3-(ethylthio)-5H-[1,2,4]triazino[5,6-b]indole has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been found to have neuroprotective effects and can protect against oxidative stress-induced cell damage.

properties

IUPAC Name

5-ethyl-3-ethylsulfanyl-[1,2,4]triazino[5,6-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4S/c1-3-17-10-8-6-5-7-9(10)11-12(17)14-13(16-15-11)18-4-2/h5-8H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYHLSBPYGMJTNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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